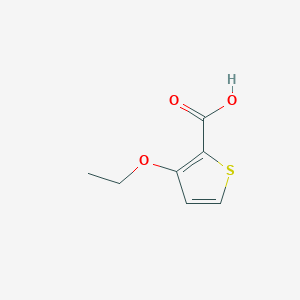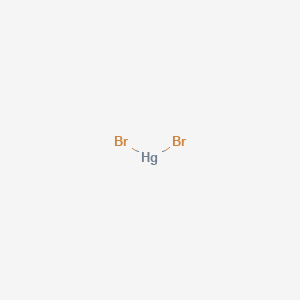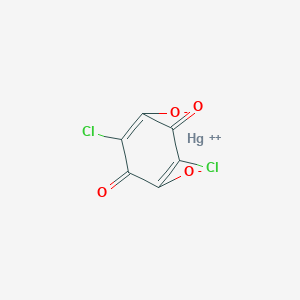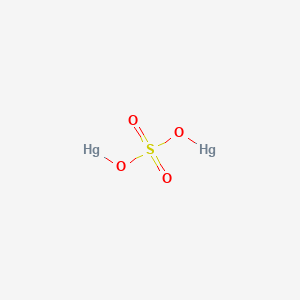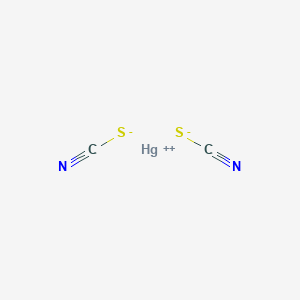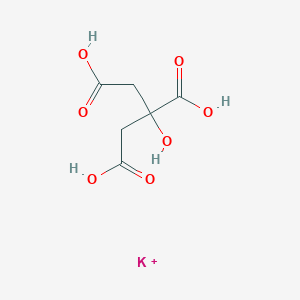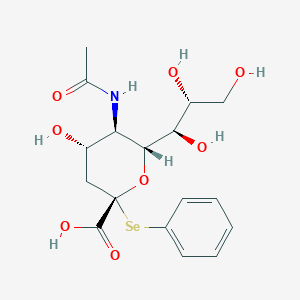
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, also known as PADSON, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a selenosugar derivative that exhibits potent biological activity and has the potential to be used as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid also inhibits the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has several advantages for lab experiments, including its high potency and low toxicity profile. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, which may limit its use in preclinical studies.
Direcciones Futuras
There are several future directions for research on (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid. One area of focus is the development of more efficient and scalable synthesis methods to enable larger-scale production of the compound. Another area of interest is the optimization of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid's pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid and its potential use in combination with other therapeutic agents.
Métodos De Síntesis
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid can be synthesized by the reaction of 5-acetamido-3,5-dideoxy-2,3-difluoro-α-D-erythro-pentofuranosyl chloride with phenylselenol in the presence of a base. The resulting compound is then treated with TFA to remove the protecting groups, yielding (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid in good yield and purity.
Aplicaciones Científicas De Investigación
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
131569-90-9 |
|---|---|
Nombre del producto |
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid |
Fórmula molecular |
C17H23NO8Se |
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylselanyl-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO8Se/c1-9(20)18-13-11(21)7-17(16(24)25,27-10-5-3-2-4-6-10)26-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25)/t11-,12+,13+,14+,15+,17-/m0/s1 |
Clave InChI |
WTKIVOYWMLCUAQ-CXECBNLGSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
Otros números CAS |
131569-90-9 |
Sinónimos |
(phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid (phenyl 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2-selenononulopyranosid)onic acid PADSPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)
